N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a rhodanine-based thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a 3-fluorophenyl substituent at the C5 position and an N-acetylacetamide group at the N3 position. The (5Z)-stereochemistry of the benzylidene moiety and the presence of a sulfanylidene group at C2 confer unique electronic and steric properties to the molecule.
Properties
IUPAC Name |
N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S2/c1-8(18)16(9(2)19)17-13(20)12(22-14(17)21)7-10-4-3-5-11(15)6-10/h3-7H,1-2H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHILOQQQWBQSW-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C(=O)C)N1C(=O)/C(=C/C2=CC(=CC=C2)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction is typically carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
All analogs share the 1,3-thiazolidin-4-one scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen. The 2-sulfanylidene group contributes to hydrogen-bonding capacity and tautomerism .
Key Differences in Substituents
Variations in substituents at the C5 benzylidene and N3 acetamide groups significantly influence physicochemical and biological properties:
Table 1: Substituent Comparison of Selected Thiazolidinone Analogs
Electronic Effects
- Fluorine Substituents: The target compound’s 3-fluorophenyl group introduces moderate electron-withdrawing effects, enhancing electrophilicity at the thiazolidinone core compared to 2-fluorophenyl () and 4-fluorophenyl () analogs.
- Methoxy vs. Bromo Groups : The 2-methoxy group in increases electron density via resonance, while the 3-bromo substituent in adds steric bulk and polarizability .
Steric and Hydrogen-Bonding Profiles
- The N-acetylacetamide group in the target compound offers two hydrogen-bond acceptors (carbonyl oxygen and thioamide sulfur), contrasting with the 3-hydroxyphenyl group in , which provides a hydrogen-bond donor (-OH) .
- Bulky substituents like 2-phenylethyl () may hinder molecular packing or target binding compared to smaller groups .
Spectroscopic and Crystallographic Insights
- NMR Analysis: demonstrates that substituent-induced chemical shift changes in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) correlate with electronic perturbations. The target compound’s 3-fluorophenyl group likely causes distinct deshielding compared to non-fluorinated analogs .
- Crystallography : Programs like SHELX () and ORTEP-3 () are used to resolve Z/E configurations and tautomeric forms .
Implications for Drug Design
While biological data are absent in the provided evidence, structural comparisons suggest:
- 3-Fluorophenyl may optimize lipophilicity and target affinity compared to bulkier (e.g., bromo) or polar (e.g., hydroxy) substituents.
- The N-acetylacetamide group balances solubility and membrane permeability, making the target compound a promising candidate for further pharmacological screening .
Biological Activity
N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a synthetic compound belonging to the thiazolidinone class. This compound has attracted attention in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on its biological activity, highlighting key studies and data.
Chemical Structure and Properties
The compound's structure is characterized by a thiazolidinone ring fused with a fluorophenyl group and an acetyl moiety. Its molecular formula is , with a molecular weight of approximately 304.39 g/mol. The compound's unique structural features contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds in the thiazolidinone class exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
This compound has also shown promise as an anticancer agent. In cell line studies, it induced apoptosis in cancer cells through the activation of caspase pathways. The compound was particularly effective against breast cancer and lung cancer cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in infection rates among patients treated with the compound compared to those given standard antibiotics.
- Anti-inflammatory Mechanism : A laboratory study explored the molecular mechanisms underlying its anti-inflammatory effects. The results revealed that the compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and microbial metabolism.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
